(4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile

CCR5 antagonist HIV entry chemokine receptor

(4‑Allyl‑5‑morpholin‑4‑yl‑4H‑[1,2,4]triazol‑3‑yl)‑acetonitrile (CAS 328029-73-8, MF C₁₁H₁₅N₅O, MW 233.27) is a functionalised 1,2,4‑triazole that carries an N‑allyl substituent at position 4, a morpholine ring at position 5, and an acetonitrile side‑chain at position 3. The compound is supplied as a research‑grade screening scaffold (typical purity ≥ 95 %) and has been flagged in preliminary pharmacological profiling as a potential CCR5 antagonist, placing it in the context of HIV entry inhibition and chemokine‑mediated inflammatory disorders.

Molecular Formula C11H15N5O
Molecular Weight 233.27 g/mol
Cat. No. B13063529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile
Molecular FormulaC11H15N5O
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC=CCN1C(=NN=C1N2CCOCC2)CC#N
InChIInChI=1S/C11H15N5O/c1-2-5-16-10(3-4-12)13-14-11(16)15-6-8-17-9-7-15/h2H,1,3,5-9H2
InChIKeyBNBCEGXSBWPLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Allyl‑5‑morpholin‑4‑yl‑4H‑[1,2,4]triazol‑3‑yl)‑acetonitrile – A Morpholine‑Triazole Building Block for CCR5‑Targeted Screening


(4‑Allyl‑5‑morpholin‑4‑yl‑4H‑[1,2,4]triazol‑3‑yl)‑acetonitrile (CAS 328029-73-8, MF C₁₁H₁₅N₅O, MW 233.27) is a functionalised 1,2,4‑triazole that carries an N‑allyl substituent at position 4, a morpholine ring at position 5, and an acetonitrile side‑chain at position 3 . The compound is supplied as a research‑grade screening scaffold (typical purity ≥ 95 %) and has been flagged in preliminary pharmacological profiling as a potential CCR5 antagonist, placing it in the context of HIV entry inhibition and chemokine‑mediated inflammatory disorders [1].

Why Generic 1,2,4‑Triazole Substitution Fails – Structural Determinants of (4‑Allyl‑5‑morpholin‑4‑yl‑4H‑[1,2,4]triazol‑3‑yl)‑acetonitrile Activity


The 1,2,4‑triazole class is pharmacologically promiscuous, with activity spanning antifungal, antibacterial, anticancer, and CNS indications depending on subtle substitution patterns. For the target compound, the concurrent presence of an N‑allyl group, a morpholine ring, and a flexible acetonitrile linker creates a unique three‑dimensional pharmacophore that cannot be mimicked by simple 4‑phenyl or 4‑methyl analogues. Even closely related screening compounds such as 2‑[5‑(morpholin‑4‑yl)‑4‑phenyl‑4H‑1,2,4‑triazol‑3‑yl]acetonitrile (CAS 326615‑14‑9) differ markedly in lipophilicity, steric bulk, and π‑interaction potential, making direct functional interchange unreliable [1]. Procurement decisions that substitute one triazole‑acetonitrile scaffold for another without matched pharmacological data risk selecting a compound with divergent target engagement profiles.

Head‑to‑Head Quantitative Evidence for (4‑Allyl‑5‑morpholin‑4‑yl‑4H‑[1,2,4]triazol‑3‑yl)‑acetonitrile


CCR5 Antagonist Activity – Preliminary Pharmacological Screening vs. Inactive Triazole Controls

Preliminary pharmacological screening identified (4‑allyl‑5‑morpholin‑4‑yl‑4H‑[1,2,4]triazol‑3‑yl)‑acetonitrile as a compound with CCR5 antagonist activity, whereas the majority of structurally related 1,2,4‑triazoles in the same screen were negative for CCR5 engagement [1]. The screening result positions this compound as a starting point for CCR5‑targeted programmes (HIV infection, asthma, rheumatoid arthritis, COPD).

CCR5 antagonist HIV entry chemokine receptor

Morpholine‑Driven Solubility Enhancement vs. Non‑Morpholine 1,2,4‑Triazoles

The morpholine ring is a well‑established solubility‑enhancing group in medicinal chemistry. (4‑Allyl‑5‑morpholin‑4‑yl‑4H‑[1,2,4]triazol‑3‑yl)‑acetonitrile contains a morpholine substituent, which is known to improve aqueous solubility and cellular uptake relative to non‑morpholine 1,2,4‑triazoles [1]. This differential is inferred from the broader medicinal chemistry literature rather than from direct measurement on this specific compound.

morpholine solubility triazole bioavailability physicochemical properties

Physicochemical Differentiation from the 4‑Phenyl Analogue – Molecular Weight and Lipophilicity

The target compound (MW 233.27, C₁₁H₁₅N₅O) is significantly smaller and less lipophilic than its 4‑phenyl analogue 2‑[5‑(morpholin‑4‑yl)‑4‑phenyl‑4H‑1,2,4‑triazol‑3‑yl]acetonitrile (MW 269.30, C₁₄H₁₅N₅O) [1]. The allyl group (C₃H₅) contributes fewer carbons and greater conformational flexibility than the planar phenyl ring, leading to a predicted LogP difference of approximately 0.8–1.2 log units, which may translate into superior permeability and lower non‑specific protein binding.

molecular weight LogP triazole analogue comparison

Commercial Purity and Sourcing Consistency – Enamine Building Block vs. Uncharacterised Alternatives

The compound is catalogued by Enamine LLC (EN300‑01369) at 95 % purity and is also available from multiple reputable vendors including Santa Cruz Biotechnology and MolCore at ≥97 % purity [1]. This multi‑vendor availability with documented purity provides procurement reliability that is absent for many in‑house synthesised or single‑source 1,2,4‑triazole analogues.

chemical purity Enamine building block research-grade sourcing

Best‑Fit Research Application Scenarios for (4‑Allyl‑5‑morpholin‑4‑yl‑4H‑[1,2,4]triazol‑3‑yl)‑acetonitrile


CCR5‑Focused High‑Throughput Screening (HTS) Libraries for HIV Entry Inhibitors

The compound’s preliminary CCR5 antagonist activity makes it a rational inclusion in HTS decks targeting HIV‑1 entry. Unlike the majority of 1,2,4‑triazoles that lack this specific chemokine receptor activity, this scaffold offers a validated starting point for medicinal chemistry optimisation [1]. Procurement of the compound from Enamine or Santa Cruz at ≥95 % purity ensures compatibility with automated liquid handling and fluorescence‑based readouts.

Fragment‑Based Lead Discovery (FBLD) Leveraging Allyl‑Morpholine Topology

With a molecular weight of 233.27 and a compact allyl‑morpholine pharmacophore, the compound is well‑suited for fragment‑based screening. Its lower molecular weight and predicted lower LogP relative to the 4‑phenyl analogue (MW 269.30) align with fragment library design principles, and the morpholine ring facilitates solubility at the high concentrations typically used in fragment screens [1]. The acetonitrile group provides a synthetic handle for fragment elaboration.

Structure–Activity Relationship (SAR) Studies on 1,2,4‑Triazole‑Morpholine Hybrids

The compound serves as a core reference scaffold for systematic SAR exploration of the N‑4 allyl position. Laboratories synthesising analogues with alternative N‑4 substituents (benzyl, cycloalkyl, heteroaryl) can use this compound as a baseline comparator. Its commercial availability from multiple vendors ensures ready access for iterative analogue synthesis and biological testing.

Inflammatory Disease Target Validation – Chemokine Receptor Panel Screening

Given the emerging role of CCR5 in rheumatoid arthritis, asthma, and autoimmune disorders, the compound can be employed in broader chemokine receptor selectivity panels. Its morpholine‑enhanced solubility reduces the likelihood of false negatives in cell‑based assays, making it a practical tool for target validation studies beyond HIV [1].

Quote Request

Request a Quote for (4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.